JB002

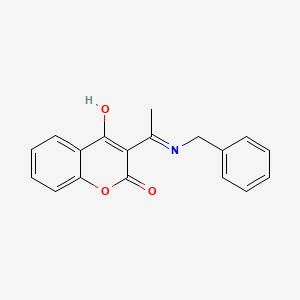

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

3-(N-benzyl-C-methylcarbonimidoyl)-4-hydroxychromen-2-one |

InChI |

InChI=1S/C18H15NO3/c1-12(19-11-13-7-3-2-4-8-13)16-17(20)14-9-5-6-10-15(14)22-18(16)21/h2-10,20H,11H2,1H3 |

InChI Key |

RLBBDEFOYCZVDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NCC1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Aspirin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin, or acetylsalicylic acid, is a cornerstone of modern pharmacology with a rich history spanning over a century. Its therapeutic applications are diverse, ranging from analgesia and anti-inflammatory effects to the prevention of cardiovascular events. This technical guide provides a comprehensive overview of the molecular mechanisms that underpin aspirin's multifaceted pharmacological profile. We will delve into its primary mode of action, the irreversible inhibition of cyclooxygenase (COX) enzymes, and explore its influence on downstream signaling pathways. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the key processes involved.

Core Mechanism of Action: Irreversible Inhibition of Cyclooxygenase (COX)

The principal mechanism of action of aspirin involves the irreversible acetylation of cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases (PGHS).[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as platelet aggregation and protection of the gastric mucosa, and COX-2, which is inducible and its expression is upregulated during inflammation.[2]

Aspirin acts as an acetylating agent, covalently transferring its acetyl group to a serine residue within the active site of the COX enzymes.[1] Specifically, it acetylates serine-529 in COX-1 and serine-516 in COX-2.[3] This covalent modification is irreversible and leads to the permanent inactivation of the enzyme's cyclooxygenase activity.[3] This distinguishes aspirin from other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[1]

The irreversible nature of this inhibition is particularly significant in anucleated cells like platelets. Since platelets lack the machinery to synthesize new proteins, the inhibition of COX-1 by aspirin persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.[4]

Quantitative Data: Inhibition of COX-1 and COX-2

The inhibitory potency of aspirin against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system and conditions. Below is a summary of reported IC50 values from various studies.

| Enzyme | Assay System | IC50 (μM) | Reference |

| COX-1 | Washed Human Platelets | 1.3 ± 0.5 | [2] |

| Purified Ovine COX-1 | ~3.57 | [5] | |

| Human Platelet Microsomes | Varies | [6] | |

| COX-2 | Human Articular Chondrocytes | 29.3 | [5] |

| Recombinant Human COX-2 | ~50 | ||

| HCA-7 Colon Cancer Cells | Low μM range | ||

| LPS-stimulated Monocytes | Low μM range |

Impact on Prostaglandin and Thromboxane Synthesis

The inhibition of COX enzymes by aspirin directly impacts the synthesis of prostaglandins (PGs) and thromboxanes (TXs), which are lipid signaling molecules derived from arachidonic acid.

Signaling Pathway of Prostaglandin and Thromboxane Synthesis

References

- 1. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and safety of aspirin for primary prevention of cardiovascular events: a meta-analysis and trial sequential analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

Oseltamivir: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone antiviral medication for the treatment and prophylaxis of influenza A and B virus infections.[1] Its development represents a triumph of rational drug design, targeting a critical enzyme in the influenza virus life cycle. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic routes of oseltamivir, tailored for professionals in the field of drug development and medicinal chemistry.

Discovery and Development

The discovery of oseltamivir was a result of a structure-based drug design program that utilized X-ray crystal structures of sialic acid analogues bound to the active site of the influenza virus neuraminidase.[2][3] This enzyme is crucial for the release of newly formed virus particles from infected cells.[4] By analyzing the binding interactions, researchers designed a series of potent carbocyclic inhibitors, from which GS 4104, later named oseltamivir, emerged as a promising candidate for oral administration.[2] Oseltamivir itself is a prodrug, which is rapidly converted in the body to its active form, oseltamivir carboxylate.[1][4]

Mechanism of Action

Oseltamivir's therapeutic effect stems from the competitive inhibition of the influenza neuraminidase enzyme by its active metabolite, oseltamivir carboxylate.[5] The influenza virus life cycle involves the use of two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[4] HA facilitates the entry of the virus into host cells, while NA is responsible for cleaving sialic acid residues on the surface of the host cell, which allows for the release of progeny virions.[4][6]

Oseltamivir carboxylate mimics the natural substrate of neuraminidase, sialic acid, and binds with high affinity to the enzyme's active site.[6] This binding blocks the enzymatic activity of neuraminidase, preventing the cleavage of sialic acid residues. As a result, newly synthesized viral particles are unable to detach from the host cell surface and from each other, thus limiting the spread of the infection within the respiratory tract.[7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Development of GS 4104 (oseltamivir) An Orally Active Influenza Neuraminidase Inhibitor - ProQuest [proquest.com]

- 4. nbinno.com [nbinno.com]

- 5. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

Preliminary Studies on the mTORC1 Inhibitor "Inhibitor-X"

A Technical Guide for Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors like insulin, amino acids, and cellular energy levels.[3][4] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream processes.[3][5] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, diabetes, and neurological disorders.[3][5]

This document outlines the preliminary findings for "Inhibitor-X," a novel small molecule designed to selectively inhibit the mTORC1 complex. We present its mechanism of action, key experimental data, and detailed protocols used in its initial characterization.

Mechanism of Action

Inhibitor-X is an ATP-competitive inhibitor that targets the kinase domain of mTOR.[6] By binding to the ATP-binding site, it effectively blocks the phosphorylation of downstream mTORC1 substrates, primarily p70 S6 kinase 1 (p70S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][7] This inhibition disrupts the cap-dependent translation of key proteins involved in cell cycle progression and proliferation, leading to a cytostatic effect in cancer cells.[7][8] Unlike allosteric inhibitors like rapamycin, which form a complex with FKBP12 to inhibit mTORC1, Inhibitor-X directly competes with ATP, leading to a more complete shutdown of mTORC1 signaling.[7][8]

Signaling Pathway Diagram

The following diagram illustrates the mTORC1 signaling pathway and the point of intervention by Inhibitor-X. Growth factors activate the PI3K-Akt pathway, which in turn phosphorylates and inactivates the TSC1/2 complex.[9] This allows the small GTPase Rheb to activate mTORC1. Activated mTORC1 then phosphorylates 4E-BP1 and S6K1, promoting protein synthesis and cell growth.[4] Inhibitor-X directly blocks the kinase activity of mTORC1, preventing these downstream effects.

References

- 1. cusabio.com [cusabio.com]

- 2. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. mTOR - Wikipedia [en.wikipedia.org]

- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 7. portlandpress.com [portlandpress.com]

- 8. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

Osimertinib: A Comprehensive Structural and Property Analysis

Abstract: This technical guide provides an in-depth analysis of Osimertinib (TAGRISSO®), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of its structural characteristics, physicochemical properties, and pharmacological profile. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for key analyses, and includes mandatory visualizations of critical pathways and workflows to facilitate a comprehensive understanding of the compound.

Introduction

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] Developed by AstraZeneca, it was rationally designed to selectively inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which often arises after treatment with first- or second-generation EGFR TKIs.[3][4] A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which contributes to a more favorable toxicity profile compared to earlier-generation inhibitors.[1][5] This guide delves into the core scientific attributes of Osimertinib that underpin its clinical efficacy.

Structural Analysis

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its structure features a reactive acrylamide group that forms a covalent bond with a specific cysteine residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition.[3][6]

-

Systematic Name: N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide[7]

-

Chemical Formula (Mesylate Salt): C₂₈H₃₃N₇O₂·CH₄O₃S[2]

-

Molecular Class: Aminopyrimidine[8]

Crystallographic Data

The crystal structure of Osimertinib mesylate (Form B) has been determined using synchrotron X-ray powder diffraction.[7][9] The structure is characterized by alternating layers of cation-anion interactions.[7][9]

| Parameter | Value | Reference |

| PDB ID | 6Z4B (in complex with EGFR-T790M/V948R) | [10] |

| Crystal System | Triclinic | [7][9] |

| Space Group | P-1 (#2) | [7][9] |

| a | 11.42912(17) Å | [7][9] |

| b | 11.72274(24) Å | [7][9] |

| c | 13.32213(22) Å | [7][9] |

| α | 69.0265(5)° | [7][9] |

| β | 74.5914(4)° | [7][9] |

| γ | 66.4007(4)° | [7][9] |

| Volume | 1511.557(12) ų | [7][9] |

| Resolution | 2.50 Å | [10] |

Physicochemical and Pharmacokinetic Properties

Osimertinib's properties are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile. It is administered orally as a mesylate salt.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight (Mesylate Salt) | 596 g/mol | [2] |

| Molecular Weight (Free Base) | 499.619 g·mol⁻¹ | [2] |

| Water Solubility | 0.0224 mg/mL | [11] |

| logP | 4.47 | [11] |

| pKa (Strongest Basic) | 8.87 | [11] |

| pKa (Strongest Acidic) | 13.64 | [11] |

Pharmacokinetic (ADME) Properties

| Parameter | Value | Source |

| Bioavailability | 70% (90% CI 67, 73) | |

| Time to Peak Plasma (Tmax) | 6 hours (median) | [2][11] |

| Plasma Protein Binding | 95% | [11] |

| Volume of Distribution (Vss/F) | 918 L | [11] |

| Metabolism | Primarily via CYP3A4/5 (Oxidation, Dealkylation) | [2][11][12] |

| Active Metabolites | AZ7550, AZ5104 (each ~10% of parent exposure) | [11][13] |

| Elimination Half-Life (t½) | 48 hours (mean) | [2][11] |

| Oral Clearance (CL/F) | 14.3 L/h | [2][11] |

| Excretion | 68% Feces, 14% Urine | [2][11][14] |

Pharmacological Properties and Mechanism of Action

Osimertinib is a third-generation EGFR-TKI that potently and selectively inhibits mutant forms of EGFR.[3][15]

Mechanism of Action

The primary mechanism of action involves the irreversible, covalent binding of Osimertinib's acrylamide group to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[3][5][15] This binding blocks ATP from accessing the kinase domain, thereby preventing receptor phosphorylation and inhibiting the downstream signaling cascades crucial for tumor cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[6][15]

Target Selectivity and Potency

Osimertinib exhibits remarkable selectivity for mutant EGFR over wild-type EGFR, which is a key factor in its clinical safety profile.[3][8]

| Target | IC₅₀ (Mean) | Potency vs. WT | Source |

| EGFR (T790M Mutant Cell Lines) | <15 nM | ~32-124x higher | [3] |

| EGFR (L858R/T790M Recombinant) | N/A | ~200x higher | [3][8] |

| EGFR (Wild-Type) | 480–1865 nM | Baseline | [3] |

Summary of Clinical Efficacy

Osimertinib has demonstrated significant clinical benefits in major phase III trials, establishing it as a standard of care.

| Trial | Patient Population | Treatment Arms | Key Outcome | Source |

| ADAURA | Stage IB-IIIA, EGFR-mutated NSCLC (adjuvant setting) | Osimertinib vs. Placebo | 2-year DFS: 89% vs. 53% | [16] |

| FLAURA | 1st-line, advanced EGFR-mutated NSCLC | Osimertinib vs. 1st-gen TKI | Median PFS: 18.9 vs. 10.2 months | [] |

| FLAURA2 | 1st-line, advanced EGFR-mutated NSCLC | Osimertinib + Chemo vs. Osimertinib | Significant OS improvement (median OS ~4 years with combo) | [18][19] |

Experimental Protocols

X-ray Crystallography for Structural Determination

This protocol provides a generalized workflow for determining the crystal structure of a protein-ligand complex, such as EGFR bound to Osimertinib.

-

Protein Expression and Purification: The EGFR kinase domain (e.g., T790M/V948R mutant) is expressed in a suitable system (e.g., insect cells) and purified using chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Complex Formation: The purified EGFR protein is incubated with a molar excess of Osimertinib to ensure saturation of the binding site.

-

Crystallization: The protein-ligand complex is subjected to high-throughput screening of various crystallization conditions (e.g., pH, precipitants, temperature) using vapor diffusion methods (sitting or hanging drop).

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction data are collected on a detector.[10][20]

-

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem, often using molecular replacement with a known EGFR structure. An initial model is built into the electron density map and iteratively refined to produce the final, high-resolution structure.[7][20]

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a typical method to measure the potency of Osimertinib against various EGFR forms.

Synthesis of Osimertinib Mesylate

The synthesis of Osimertinib is a multi-step process. A generalized workflow is presented below, based on published synthetic routes.[4][21][22]

-

Intermediate Synthesis: Key intermediates are prepared, including the pyrimidine core and the substituted aniline side chain. A crucial step involves the coupling of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine with N,N,N'-trimethyl-1,2-ethanediamine.[22]

-

Nitro Group Reduction: The nitro group on the aniline intermediate is reduced to an amino group, typically using agents like iron in an acidic medium.[4]

-

Acrylamide Moiety Formation: The resulting triamine compound is acylated using 3-chloropropanoyl chloride.[4][23]

-

Elimination Reaction: An elimination reaction is performed, often using a mild base like triethylamine, to form the reactive acryloyl group, yielding the Osimertinib free base.[22][23]

-

Salt Formation: The Osimertinib base is treated with methanesulfonic acid in a suitable solvent system (e.g., acetone/water) to crystallize the final, stable Osimertinib mesylate product.[22][23]

Conclusion

Osimertinib represents a significant advancement in targeted cancer therapy. Its unique structural features enable a potent and selective mechanism of action, leading to a robust pharmacological profile characterized by high efficacy against mutant EGFR and a manageable safety profile. The comprehensive data presented in this guide, from crystallographic details to clinical outcomes, underscore the molecular basis for its success and provide a foundational resource for ongoing research and development in the field of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Osimertinib - Wikipedia [en.wikipedia.org]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 5. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 7. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S) | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S) (2021) | James A. Kaduk [scispace.com]

- 10. rcsb.org [rcsb.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 16. cancernetwork.com [cancernetwork.com]

- 18. targetedonc.com [targetedonc.com]

- 19. pharmacytimes.com [pharmacytimes.com]

- 20. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 23. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]

In Vitro Characterization of Osimertinib: A Technical Guide

Introduction

Osimertinib (TAGRISSO™, AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3][4] Notably, Osimertinib spares wild-type (WT) EGFR, which contributes to its favorable safety profile compared to earlier-generation TKIs.[1][2][5] This guide provides an in-depth overview of the in vitro characterization of Osimertinib, including its mechanism of action, potency against various EGFR mutations, effects on cellular viability, and the methodologies used to determine these properties.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions by irreversibly binding to the EGFR kinase domain.[1] This covalent bond is formed with the cysteine-797 residue located in the ATP-binding site of the mutant EGFR protein.[1][6][7] By occupying this site, Osimertinib blocks the binding of ATP, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.[6][7] The key downstream pathways that are inhibited include the RAS/RAF/MAPK and PI3K/AKT pathways, which are critical for regulating cellular processes such as proliferation and survival.[2][6][7] This targeted inhibition of signaling cascades ultimately leads to reduced tumor cell proliferation and increased apoptosis.[6] The irreversible nature of this binding provides sustained inhibition of the receptor's kinase activity.[6]

Data Presentation

Table 1: In Vitro Potency of Osimertinib Against EGFR Kinase Variants

| EGFR Variant | IC₅₀ (nM) | Fold Selectivity vs. WT | Reference |

| L858R/T790M | <15 | ~200x | [1] |

| ex19del/T790M | <15 | - | [1] |

| ex19del | 12.92 | ~38x | [2] |

| L858R | - | - | |

| Wild-Type (WT) | 480-1865 | 1x | [1][2] |

IC₅₀ values represent the concentration of Osimertinib required to inhibit 50% of the EGFR kinase activity. Data compiled from recombinant enzyme assays.

Table 2: Effect of Osimertinib on Cell Viability in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference |

| PC-9 | ex19del | - | [2] |

| H1975 | L858R/T790M | <15 | [1] |

| PC-9VanR | ex19del/T790M | <15 | [1] |

| Wild-Type EGFR Lines | Wild-Type | Higher IC₅₀ | [2] |

IC₅₀ values represent the concentration of Osimertinib required to inhibit 50% of cell growth/viability. These values are indicative of the compound's potency in a cellular context.

Table 3: Acquired Resistance Mechanisms to Osimertinib

| Resistance Mechanism | Type | Frequency (Post-Osimertinib) | Reference |

| EGFR C797S Mutation | On-target | 7-15% | [8][9] |

| MET Amplification | Bypass Pathway | 15-19% | [9] |

| HER2 Amplification | Bypass Pathway | 3-5% | [9] |

| BRAF V600E Mutation | Bypass Pathway | 3-5% | [9][10] |

| KRAS/NRAS Mutations | Bypass Pathway | 1-3% | [8][10] |

| PIK3CA Amplification | Bypass Pathway | 3-5% | [9] |

| Small Cell Transformation | Histologic | ~1% | [11] |

This table summarizes common mechanisms through which cancer cells can develop resistance to Osimertinib treatment.

Experimental Protocols

1. EGFR Kinase Activity Assay (Biochemical Assay)

This protocol is designed to measure the direct inhibitory effect of Osimertinib on the enzymatic activity of purified EGFR protein variants.

-

Objective: To determine the IC₅₀ value of Osimertinib against specific EGFR mutations.

-

Materials:

-

Recombinant human EGFR kinase (WT, L858R/T790M, etc.)

-

ATP

-

Tyrosine kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[12]

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Osimertinib (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[12]

-

384-well microplates

-

-

Procedure:

-

Prepare a 2X ATP/substrate cocktail in tyrosine kinase buffer.[13]

-

Dispense 1 µL of serially diluted Osimertinib or DMSO (vehicle control) into the wells of a 384-well plate.[12]

-

Add 2 µL of the appropriate EGFR enzyme dilution to each well and pre-incubate for 30 minutes at room temperature.[14]

-

Initiate the kinase reaction by adding 2 µL of the 2X ATP/substrate cocktail to each well.

-

Incubate the reaction for 60 minutes at room temperature.[12]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]

-

Read the luminescence on a plate reader.

-

The data is then plotted as percent inhibition versus log concentration of Osimertinib to calculate the IC₅₀ value using a suitable software like GraphPad Prism.[14]

-

2. Cell Viability Assay (Cell-Based Assay)

This protocol measures the effect of Osimertinib on the proliferation and viability of cancer cell lines.

-

Objective: To determine the concentration-dependent cytotoxic effect of Osimertinib on cells with different EGFR mutation statuses.

-

Materials:

-

NSCLC cell lines (e.g., H1975, PC-9)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Osimertinib (serially diluted)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

-

Replace the medium with fresh medium containing serially diluted concentrations of Osimertinib or DMSO (vehicle control).

-

Incubate the plates for 72 hours at 37°C in a CO₂ incubator.[3][16]

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Shake the plate for 2 minutes to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results against the log concentration of Osimertinib to determine the IC₅₀ value.

-

3. Western Blotting for Downstream Signaling Inhibition

This protocol is used to visualize the inhibitory effect of Osimertinib on the phosphorylation of EGFR and its key downstream signaling proteins, AKT and ERK.

-

Objective: To confirm that Osimertinib inhibits the intended signaling pathway within the cell.

-

Materials:

-

NSCLC cell lines

-

Osimertinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH).

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and allow them to adhere. Starve the cells in low-serum media for 16-18 hours.[14]

-

Treat the cells with various concentrations of Osimertinib or DMSO for 2 hours.[17]

-

For some cell lines, stimulate with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[14]

-

Wash the cells with cold PBS and lyse them on ice using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. The intensity of the phosphorylated protein bands relative to the total protein bands indicates the level of pathway inhibition.[14]

-

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Caption: General workflow for the in vitro characterization of a kinase inhibitor.

Caption: Logical overview of Osimertinib resistance mechanisms.

The in vitro characterization of Osimertinib demonstrates its high potency and selectivity for sensitizing and T790M-resistant EGFR mutations, while sparing wild-type EGFR.[1][2] Its mechanism of action, centered on the irreversible covalent inhibition of the EGFR kinase, effectively blocks downstream pro-survival signaling.[1][6] The comprehensive in vitro assays outlined in this guide are crucial for defining the compound's activity profile, understanding its mechanism of action, and identifying potential resistance pathways. This foundational knowledge is essential for guiding clinical development and optimizing therapeutic strategies for patients with EGFR-mutated non-small cell lung cancer.

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 8. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]

- 10. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance Profile of Osimertinib in Pre-treated Patients With EGFR T790M-Mutated Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. promega.com.cn [promega.com.cn]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. rsc.org [rsc.org]

- 15. wjpls.org [wjpls.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Targets and Pathways of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsalicylic acid (ASA), commonly known as aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with a long history of clinical use for its analgesic, antipyretic, anti-inflammatory, and antithrombotic effects.[1] Its multifaceted therapeutic profile stems from its interaction with a range of biological targets and modulation of key signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of aspirin, focusing on its primary targets, the downstream signaling cascades, and the experimental methodologies used to elucidate these interactions.

Primary Biological Targets: Cyclooxygenase (COX) Isozymes

The principal mechanism of action of aspirin involves the irreversible inhibition of two cyclooxygenase (COX) isoforms, COX-1 and COX-2.[1] Aspirin acts as an acetylating agent, covalently transferring an acetyl group to a serine residue within the active site of the COX enzymes.[2] This acetylation permanently inactivates the enzyme's ability to convert arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins and thromboxanes.[1][2]

Quantitative Data on Aspirin's Inhibition of COX-1 and COX-2

The inhibitory potency of aspirin against COX-1 and COX-2 has been quantified through various in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to describe this potency. It is important to note that these values can vary depending on the experimental conditions, such as the enzyme source, substrate concentration, and assay method.

| Parameter | COX-1 | COX-2 | Experimental Conditions | Reference |

| IC50 | ~3.5 µM | ~30 µM | In vitro assay | [2] |

| IC50 | 1.3 ± 0.5 µM | >100 µM | Ionophore-stimulated TXB2 production in platelets | [3] |

| Ki | ~6 µM (for NS-398 as an antagonist) | - | Arachidonate antagonism | [4] |

Key Signaling Pathways Modulated by Aspirin

Aspirin's therapeutic effects are a direct consequence of its impact on several critical signaling pathways.

Prostaglandin and Thromboxane Synthesis Pathway

The most well-characterized pathway affected by aspirin is the synthesis of prostaglandins and thromboxanes from arachidonic acid. By irreversibly inhibiting COX-1 and COX-2, aspirin blocks the production of these lipid mediators, which play crucial roles in inflammation, pain, fever, and platelet aggregation.

NF-κB Signaling Pathway

Aspirin and its primary metabolite, salicylate, have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[5][6] Aspirin's inhibition of NF-κB is thought to occur by preventing the degradation of its inhibitor, IκB.[5]

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Recent studies have revealed that aspirin can activate the AMP-activated protein kinase (AMPK) signaling pathway.[7][8][9] AMPK is a cellular energy sensor that plays a crucial role in regulating metabolism.[10] Aspirin-mediated activation of AMPK is believed to contribute to some of its metabolic and potential anti-cancer effects.

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the IC50 value of aspirin for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme

-

Arachidonic acid (substrate)

-

Aspirin stock solution (in a suitable solvent like DMSO)

-

Stannous chloride solution (to stop the reaction)

-

ELISA kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Prepare the reaction mixture by adding Reaction Buffer, Heme, and the COX enzyme to a microcentrifuge tube.

-

Add various concentrations of aspirin or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a defined concentration of arachidonic acid.

-

Allow the reaction to proceed for a specific duration (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding stannous chloride solution.

-

Quantify the amount of PGE2 produced in each reaction using an ELISA kit.

-

Plot the percentage of inhibition of PGE2 production against the logarithm of the aspirin concentration.

-

Calculate the IC50 value, which is the concentration of aspirin that inhibits 50% of the COX enzyme activity, using a suitable software.

Western Blot Analysis for COX Acetylation

Objective: To qualitatively or quantitatively assess the acetylation of COX-1 or COX-2 by aspirin.

Materials:

-

Platelet lysates or cell lysates containing COX enzymes

-

Aspirin

-

Lysis buffer

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-acetylated-COX-1/2 and anti-total-COX-1/2

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat platelets or cells with various concentrations of aspirin for a defined period.

-

Lyse the cells to extract proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against acetylated COX.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total COX.

-

Quantify the band intensities to determine the extent of acetylation.[11][12][13]

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the effect of aspirin on the DNA-binding activity of NF-κB.

Materials:

-

Nuclear extracts from cells treated with or without aspirin and an inflammatory stimulus (e.g., TNF-α)

-

Radiolabeled or fluorescently labeled oligonucleotide probe containing the NF-κB consensus binding site

-

Polyacrylamide gel

-

Electrophoresis buffer

-

Binding buffer

Procedure:

-

Treat cells with aspirin or vehicle control, followed by stimulation with an inflammatory agent.

-

Isolate nuclear proteins.

-

Incubate the nuclear extracts with the labeled NF-κB probe in a binding reaction.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging.

-

A decrease in the intensity of the shifted band in the presence of aspirin indicates inhibition of NF-κB DNA binding.[14]

Conclusion

Aspirin's diverse pharmacological effects are rooted in its ability to interact with multiple biological targets and modulate complex signaling pathways. Its primary mechanism of irreversible COX inhibition has been extensively studied and provides the foundation for its anti-inflammatory and antithrombotic properties. Furthermore, emerging evidence of its influence on the NF-κB and AMPK pathways is expanding our understanding of its therapeutic potential, particularly in the context of metabolic diseases and cancer. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate molecular mechanisms of this remarkable drug. A thorough understanding of these targets and pathways is essential for the continued development of novel therapeutic strategies and the optimization of existing clinical applications of aspirin.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decreased cyclooxygenase inhibition by aspirin in polymorphic variants of human prostaglandin H synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspirin regulates hepatocellular lipid metabolism by activating AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aspirin Inhibits mTOR Signaling, Activates AMP-Activated Protein Kinase, and Induces Autophagy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspirin suppresses growth in PI3K-mutant breast cancer by activating AMPK and inhibiting mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of aspirin benefit uncovered - ecancer [ecancer.org]

- 11. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro [frontiersin.org]

- 12. Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New direct and indirect methods for the detection of cyclooxygenase 1 acetylation by aspirin; the lack of aspirin resistance among healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]

Volixibat: A Technical Guide to its Therapeutic Potential in Cholestatic Liver Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (formerly SHP626) is an investigational, orally administered, minimally absorbed small molecule inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] By selectively targeting IBAT in the terminal ileum, Volixibat offers a novel therapeutic approach for the management of cholestatic liver diseases. These conditions are characterized by the accumulation of bile acids, leading to debilitating symptoms such as pruritus (itching) and progressive liver damage.[1][4][5] This technical guide provides a comprehensive overview of Volixibat's mechanism of action, summarizes key clinical trial data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action

Volixibat exerts its therapeutic effect by competitively inhibiting the ileal bile acid transporter (IBAT).[1][2] IBAT is the primary protein responsible for the reabsorption of bile acids from the small intestine back into the enterohepatic circulation.[2][4] By blocking this transporter, Volixibat effectively disrupts this recycling process, leading to a significant increase in the fecal excretion of bile acids.[6][7] This, in turn, reduces the total body bile acid pool and lowers the concentration of bile acids in the systemic circulation and the liver, thereby mitigating bile acid-mediated liver injury and alleviating associated symptoms like pruritus.[4][5][6][7]

Signaling Pathway

Caption: Mechanism of action of Volixibat in the enterohepatic circulation of bile acids.

Potential Therapeutic Applications

Volixibat is primarily being investigated for the treatment of cholestatic pruritus associated with Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC).[1][6] It has also been studied in the context of Intrahepatic Cholestasis of Pregnancy (ICP) and Non-Alcoholic Steatohepatitis (NASH).[1][2][8]

Clinical Trial Data

Volixibat has undergone several clinical trials to evaluate its safety and efficacy. The most prominent ongoing studies are the Phase 2b VANTAGE trial for PBC and the Phase 2b VISTAS trial for PSC.

Quantitative Data Summary

| Trial Name | Indication | Phase | Key Efficacy Endpoints | Results | Dosage(s) Studied | Reference(s) |

| VANTAGE | Primary Biliary Cholangitis (PBC) | 2b | Change in Adult ItchRO score from baseline | Statistically significant improvement in pruritus vs. placebo. 75% of patients on volixibat achieved a >50% reduction in serum bile acids. Significant improvement in fatigue at week 16. | 20mg BID, 80mg BID | [9][10] |

| VISTAS | Primary Sclerosing Cholangitis (PSC) | 2b | Change in pruritus from baseline for volixibat versus placebo using the Adult ItchRO tool. | Interim analysis met prespecified safety and efficacy thresholds to continue the study. | 20mg BID, 80mg BID | [4][11] |

Experimental Protocols

While specific, proprietary standard operating procedures for the clinical trials are not publicly available, this section outlines the detailed methodologies for key experiments based on published trial information and standard clinical practice.

Assessment of Pruritus: The Adult Itch Reported Outcome (ItchRO) Tool

The Adult ItchRO is a patient-reported outcome instrument used to assess the severity of itching.

-

Methodology:

-

Patients are provided with an electronic diary (e-diary) device.

-

Twice daily (morning and evening), patients are prompted to rate the severity of their worst itch over the preceding period on a numerical rating scale (NRS) from 0 (no itch) to 10 (worst itch imaginable).

-

The daily score is recorded in the e-diary.

-

The primary efficacy endpoint is typically the mean change in the daily itch score from baseline over a specified treatment period.

-

Quantification of Serum Bile Acids

The concentration of bile acids in the serum is a key biomarker for cholestatic liver diseases and a pharmacodynamic marker for IBAT inhibitors.

-

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

A small volume of serum (e.g., 50 µL) is mixed with an internal standard solution.

-

Proteins are precipitated by adding a solvent such as methanol.

-

The sample is centrifuged, and the supernatant is collected for analysis.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into a liquid chromatography system to separate the different bile acid species.

-

The separated bile acids are then introduced into a tandem mass spectrometer for detection and quantification.

-

Specific mass transitions are monitored for each bile acid and the internal standard to ensure accurate quantification.

-

-

Data Analysis:

-

The concentration of each bile acid is determined by comparing its peak area to that of the internal standard.

-

The total serum bile acid concentration is calculated by summing the concentrations of the individual bile acid species.

-

-

Clinical Trial Workflow: VANTAGE and VISTAS Studies

The following diagram illustrates the typical journey of a participant in the VANTAGE or VISTAS clinical trials.

Caption: Generalized workflow for a participant in the VANTAGE or VISTAS clinical trials.

Conclusion

Volixibat represents a promising, targeted therapeutic strategy for cholestatic liver diseases. Its mechanism of action, focused on the inhibition of IBAT and the subsequent reduction of systemic bile acid levels, directly addresses a key driver of disease pathology and symptomatology. The ongoing Phase 2b clinical trials, VANTAGE and VISTAS, have demonstrated encouraging results in reducing pruritus and improving biochemical markers in patients with PBC and PSC, respectively. Further investigation and completion of these trials will be crucial in fully elucidating the therapeutic potential and safety profile of Volixibat for these debilitating conditions.

References

- 1. Ring Trial on Quantitative Assessment of Bile Acids Reveals a Method- and Analyte-Specific Accuracy and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. VISTAS – PSC Support [pscsupport.org.uk]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. VISTAS Clinical Trial Update – PSC Support [pscsupport.org.uk]

- 6. Consensus guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury occurring during clinical trials in adults with chronic cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. crohnscolitisfoundation.org [crohnscolitisfoundation.org]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. pscpartnersregistry.org [pscpartnersregistry.org]

- 11. liverdiseasenews.com [liverdiseasenews.com]

Initial safety and toxicity data for [Compound Name]

Initial Safety and Toxicity Profile of Exemplaride

A Technical Guide for Drug Development Professionals

This document provides a comprehensive overview of the initial, nonclinical safety and toxicity data for Exemplaride, a novel kinase inhibitor under development. The information presented herein is intended for researchers, scientists, and drug development professionals to support the ongoing evaluation of Exemplaride's therapeutic potential. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations as required by the U.S. Food and Drug Administration (FDA).[1][2]

Acute Toxicity Assessment

Acute toxicity studies are foundational for any new pharmaceutical, providing critical information for dose selection in subsequent studies and offering insights into potential target organs for toxicity.[3][4] These studies for Exemplaride were designed to determine the maximum tolerated dose (MTD) and identify any immediate, dose-limiting adverse effects following a single administration.[5]

Summary of Findings

The acute toxicity of Exemplaride was evaluated in both rodent (Sprague-Dawley rats) and non-rodent (Beagle dogs) species via the intended clinical route (oral) and intravenously to assess systemic exposure.[3] The compound exhibited a low order of acute toxicity.

Table 1: Single-Dose Acute Toxicity of Exemplaride

| Species | Route of Administration | Sex | No-Observed-Adverse-Effect-Level (NOAEL) | Maximum Tolerated Dose (MTD) | Key Observations at MTD |

| Sprague-Dawley Rat | Oral (gavage) | M/F | 500 mg/kg | 1000 mg/kg | Sedation, decreased activity, reversible within 24 hours. |

| Sprague-Dawley Rat | Intravenous (bolus) | M/F | 20 mg/kg | 40 mg/kg | Transient ataxia and lethargy. |

| Beagle Dog | Oral (capsule) | M/F | 100 mg/kg | 300 mg/kg | Mild, transient gastrointestinal distress (emesis). |

| Beagle Dog | Intravenous (infusion) | M/F | 10 mg/kg | 25 mg/kg | Transient hypotension during infusion. |

Experimental Protocol: Acute Oral Toxicity in Rats

-

Test System: Sprague-Dawley rats (10/sex/group).

-

Administration: A single dose of Exemplaride, formulated in 0.5% methylcellulose, was administered by oral gavage.

-

Dose Levels: 0 (vehicle), 250, 500, and 1000 mg/kg.

-

Observation Period: Animals were observed for 14 days following administration.[3]

-

Endpoints: Clinical signs, mortality, body weight changes, and gross necropsy on all animals at termination.[3]

Repeat-Dose Toxicity

To understand the potential toxic effects of longer-term exposure, repeat-dose studies were conducted.[6] These studies are crucial for identifying target organs of toxicity and establishing a safe dose for initial human clinical trials.[1][7] A 28-day study was performed in both rats and dogs.

Summary of Findings

The primary target organs identified in repeat-dose studies were the liver and gastrointestinal tract, with effects being dose-dependent and generally reversible.

Table 2: 28-Day Repeat-Dose Toxicity of Exemplaride (Oral)

| Species | Sex | No-Observed-Adverse-Effect-Level (NOAEL) | Lowest-Observed-Adverse-Effect-Level (LOAEL) | Key Findings at LOAEL |

| Sprague-Dawley Rat | M/F | 30 mg/kg/day | 100 mg/kg/day | Elevated liver enzymes (ALT, AST), hepatocellular hypertrophy. |

| Beagle Dog | M/F | 25 mg/kg/day | 75 mg/kg/day | Weight loss, decreased food consumption, mild gastrointestinal inflammation. |

Experimental Protocol: 28-Day Oral Toxicity in Dogs

-

Test System: Beagle dogs (4/sex/group).

-

Administration: Exemplaride was administered daily via oral capsules.

-

Dose Levels: 0 (vehicle), 10, 25, and 75 mg/kg/day.

-

Endpoints: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, serum chemistry), urinalysis, and full histopathology.

Safety Pharmacology

The safety pharmacology core battery investigates the effects of a drug candidate on vital physiological functions, specifically the central nervous, cardiovascular, and respiratory systems.[8][9][10] These studies are required prior to first-in-human administration to assess the risk of acute, life-threatening adverse effects.[11]

Summary of Findings

Exemplaride demonstrated a generally benign safety pharmacology profile at anticipated therapeutic exposures.

Table 3: Safety Pharmacology Core Battery for Exemplaride

| System | Assay | Species | Outcome |

| Central Nervous System | Functional Observational Battery (FOB) / Irwin Test | Rat | No adverse effects on behavior, motor activity, or neurological function at doses up to 300 mg/kg. |

| Cardiovascular System | in vivo Telemetry | Dog | No significant effects on blood pressure, heart rate, or ECG intervals at doses up to 30 mg/kg. |

| in vitro hERG Assay | CHO cells | IC50 > 30 µM, indicating low risk for QT prolongation. | |

| Respiratory System | Whole-Body Plethysmography | Rat | No adverse effects on respiratory rate or tidal volume at doses up to 300 mg/kg.[12] |

Experimental Protocol: Cardiovascular Telemetry in Dogs

-

Test System: Male and female Beagle dogs surgically implanted with telemetry transmitters.

-

Administration: A single oral dose of Exemplaride was administered.

-

Dose Levels: 0 (vehicle), 5, 15, and 30 mg/kg.

-

Data Collection: Continuous monitoring of ECG, heart rate, and arterial blood pressure for 24 hours post-dose.

-

Analysis: Evaluation of PR, QRS, and QT intervals (with correction for heart rate, e.g., QTcB).

Genotoxicity Assessment

A standard battery of tests was conducted to evaluate the potential for Exemplaride to cause genetic damage.[13][14] This includes assays for gene mutations and chromosomal damage.[15]

Summary of Findings

Exemplaride was found to be non-genotoxic in the standard battery of in vitro and in vivo assays.

Table 4: Genotoxicity Profile of Exemplaride

| Assay Type | Test System | Metabolic Activation | Result |

| Gene Mutation | Bacterial Reverse Mutation Assay (Ames Test)[14] | With and without S9 | Negative |

| Chromosomal Damage (in vitro) | In Vitro Micronucleus Test | With and without S9 | Negative |

| Chromosomal Damage (in vivo) | In Vivo Rodent Bone Marrow Micronucleus Test[16] | N/A | Negative |

Experimental Protocol: In Vivo Micronucleus Test

-

Test System: C57BL/6 mice (5/sex/group).

-

Administration: Exemplaride was administered via oral gavage at the MTD (1000 mg/kg) and two lower doses.

-

Sample Collection: Bone marrow was collected 24 and 48 hours after administration.

-

Analysis: Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess bone marrow suppression.

Visualized Workflows and Pathways

To provide a clearer understanding of the evaluation process and potential mechanisms, the following diagrams illustrate key workflows and hypothetical pathways.

Caption: High-level workflow for the preclinical safety assessment of Exemplaride.

References

- 1. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 2. Step 2: Preclinical Research | FDA [fda.gov]

- 3. fda.gov [fda.gov]

- 4. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. Safety Pharmacology - IITRI [iitri.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 11. criver.com [criver.com]

- 12. testinglab.com [testinglab.com]

- 13. scitovation.com [scitovation.com]

- 14. en.cmicgroup.com [en.cmicgroup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ibrutinib in Chronic Lymphocytic Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Lymphocytic Leukemia (CLL) is a hematological malignancy characterized by the progressive accumulation of monoclonal B lymphocytes. A key driver of CLL pathogenesis is the aberrant signaling through the B-cell receptor (BCR) pathway, which promotes cell proliferation, survival, and trafficking. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical downstream mediator of BCR signaling. Ibrutinib (brand name Imbruvica®) is a first-in-class, potent, and irreversible small molecule inhibitor of BTK that has revolutionized the treatment landscape for patients with CLL. This technical guide provides an in-depth overview of the mechanism of action of ibrutinib, its role in the context of CLL, detailed experimental protocols for its study, and a summary of key clinical trial data.

Mechanism of Action of Ibrutinib

Ibrutinib covalently binds to the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This covalent bond is crucial for the sustained inactivation of the kinase. By inhibiting BTK, ibrutinib effectively blocks the downstream signaling cascade initiated by BCR activation. This disruption has several key consequences for CLL cells:

-

Inhibition of Proliferation and Survival: Ibrutinib abrogates the pro-survival signals emanating from the BCR, leading to a decrease in CLL cell proliferation and the induction of apoptosis.[2]

-

Disruption of Adhesion and Trafficking: BTK signaling is essential for the adhesion of CLL cells to the protective microenvironment of the lymph nodes and bone marrow. Ibrutinib inhibits this adhesion, leading to the mobilization of CLL cells from these tissues into the peripheral blood, a phenomenon observed clinically as a transient lymphocytosis.[1][2]

-

Modulation of Chemotaxis: Ibrutinib interferes with the signaling of chemokine receptors, such as CXCR4 and CXCR5, which are critical for the homing of CLL cells to lymphoid tissues.[1][3]

The BTK Signaling Pathway in CLL

The BCR signaling pathway is central to the pathophysiology of CLL. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. The following diagram illustrates the key components of this pathway and the point of intervention by ibrutinib.

Key Clinical Trial Data

Ibrutinib has been evaluated in numerous clinical trials, demonstrating significant efficacy in both treatment-naïve and relapsed/refractory CLL patients. The following tables summarize key quantitative data from pivotal studies.

Table 1: Efficacy of Ibrutinib in Relapsed/Refractory CLL (RESONATE Trial - NCT01578707)[4][5][6][7]

| Endpoint | Ibrutinib (n=195) | Ofatumumab (n=196) |

| Overall Response Rate (ORR) | 91% | 24% (Investigator assessed) |

| Complete Response (CR) | 11% | 1% (Investigator assessed) |

| Median Progression-Free Survival (PFS) | 44.1 months | 8.1 months |

| 3-Year PFS Rate | 59% | 3% |

| Median Overall Survival (OS) | Not Reached | Not Reached |

| 3-Year OS Rate | 74% | - |

Table 2: Efficacy of Ibrutinib in Treatment-Naïve CLL with TP53 Aberrations (NCT01500733)[8]

| Patient Cohort | Overall Response Rate (ORR) at 24 Weeks |

| All Patients (n=48) | 92% |

| Previously Untreated (n=33) | 97% |

| Relapsed/Refractory (n=15) | 80% |

Table 3: Pooled Analysis of First-Line Ibrutinib in CLL with TP53 Aberrations (Four Clinical Trials)[8]

| Endpoint | Ibrutinib-based Therapy (n=89) |

| Overall Response Rate (ORR) | 93% |

| Complete Response (CR) | 39% |

| 4-Year Progression-Free Survival (PFS) Rate | 79% |

| 4-Year Overall Survival (OS) Rate | 88% |

Experimental Protocols

Detailed methodologies are crucial for the continued investigation of ibrutinib and other BTK inhibitors. The following are representative protocols for key in vitro and in vivo assays.

In Vitro BTK Kinase Assay

This assay measures the ability of ibrutinib to inhibit the enzymatic activity of purified BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[4]

-

ATP solution

-

Substrate (e.g., poly(Glu4,Tyr1))

-

Ibrutinib (or other inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of ibrutinib in kinase buffer.

-

In a 384-well plate, add 1 µL of the ibrutinib dilution or DMSO (vehicle control).[4]

-

Add 2 µL of diluted BTK enzyme to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.[4]

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value for ibrutinib by plotting the percentage of BTK inhibition against the log of the ibrutinib concentration.

CLL Cell Viability Assay

This assay determines the effect of ibrutinib on the viability of primary CLL cells or CLL cell lines.

Materials:

-

Primary CLL cells isolated from patient peripheral blood or a CLL cell line (e.g., MEC-1)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)

-

Ibrutinib dissolved in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well cell culture plates

Procedure:

-

Seed CLL cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Prepare serial dilutions of ibrutinib in complete culture medium.

-

Add the ibrutinib dilutions or DMSO (vehicle control) to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add MTS reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Flow Cytometry for Pharmacodynamic Assessment

This method is used to assess the in vivo target engagement of ibrutinib by measuring the phosphorylation of BTK and downstream signaling proteins in CLL cells from treated patients.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from CLL patients before and after ibrutinib treatment.

-

Fixation and permeabilization buffers.

-

Fluorochrome-conjugated antibodies against:

-

CD19 (to identify B-cells)

-

CD5 (to identify CLL cells)

-

Phospho-BTK (Y223)

-

Phospho-PLCγ2 (Y759)

-

Isotype control antibodies

-

-

Flow cytometer

Procedure:

-

Isolate PBMCs from patient blood samples using Ficoll-Paque density gradient centrifugation.

-

Stain the cells with antibodies against surface markers (CD19, CD5).

-

Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

-

Stain the cells with antibodies against phosphorylated BTK and PLCγ2, or the corresponding isotype controls.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD19+/CD5+ CLL cell population and measuring the median fluorescence intensity (MFI) of the phospho-specific antibodies.

-

Compare the MFI of phospho-proteins in post-treatment samples to baseline to determine the extent of target inhibition.

Experimental and Clinical Trial Workflows

The following diagrams illustrate a typical experimental workflow for evaluating ibrutinib and a simplified clinical trial design.

References

Methodological & Application

[Compound Name] experimental protocol for [specific assay]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP by Olaparib leads to the accumulation of unrepaired SSBs. These unresolved SSBs are converted into cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately resulting in synthetic lethality and targeted cancer cell death. Beyond catalytic inhibition, a crucial mechanism of action for Olaparib is the "trapping" of PARP enzymes on DNA at the site of damage. This trapping prevents the dissociation of PARP from chromatin, creating a physical obstruction to DNA replication and repair, which is a highly cytotoxic event. This application note provides detailed protocols for quantifying the PARP trapping efficiency of Olaparib using both a biochemical fluorescence polarization assay and a cell-based chromatin fractionation assay.

Signaling Pathway of Olaparib Action

The following diagram illustrates the mechanism of action of Olaparib, leading to synthetic lethality in homologous recombination deficient cells.

Caption: Mechanism of Olaparib-induced synthetic lethality.

Quantitative Data Presentation

The following table summarizes the potency of Olaparib and other PARP inhibitors in PARP1 trapping assays. EC50 represents the half-maximal effective concentration for inducing PARP trapping.

| Compound | PARP1 Trapping EC50 (nM) | Reference |

| Olaparib | 37.1 | BPS Bioscience |

| Talazoparib | 1.5 | BPS Bioscience |

| Veliparib | 134.6 | BPS Bioscience |

| AZD5305 | 1.4 | BPS Bioscience |

Experimental Protocols

Two primary methods are detailed below for assessing the PARP trapping activity of Olaparib.

Fluorescence Polarization (FP) Based PARP Trapping Assay

This biochemical assay measures the ability of an inhibitor to prevent the dissociation of PARP1 from a fluorescently labeled DNA probe after the induction of auto-PARylation.

Experimental Workflow:

Caption: Workflow for the Fluorescence Polarization PARP Trapping Assay.

Detailed Methodology:

Materials:

-

Recombinant human PARP1 enzyme

-

Fluorescently labeled DNA oligonucleotide probe

-

NAD+

-

Olaparib

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

-

96-well black, flat-bottom plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Olaparib in DMSO and create a serial dilution in assay buffer.

-

Dilute PARP1 enzyme and the fluorescent DNA probe to their optimal working concentrations in assay buffer.

-

Prepare a concentrated solution of NAD+ in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Low FP Control (Maximal PARP dissociation): Add assay buffer, PARP1 enzyme, and fluorescent DNA probe.

-

High FP Control (No PARP dissociation): Add assay buffer, PARP1 enzyme, and fluorescent DNA probe (no NAD+ will be added to these wells).

-

Test Wells: Add assay buffer, PARP1 enzyme, fluorescent DNA probe, and the desired concentration of Olaparib.

-

Blank: Add assay buffer and fluorescent DNA probe only.

-

-

Initial Incubation:

-

Incubate the plate at room temperature for 30 minutes to allow for the binding of PARP1 to the DNA probe and interaction with Olaparib.

-

-

Initiation of PARylation:

-

Add NAD+ to all wells except the "High FP Control" and "Blank" wells to initiate the auto-PARylation reaction.

-

-

Final Incubation:

-

Incubate the plate for 60 minutes at room temperature to allow for the PARylation and subsequent dissociation of PARP1 from the DNA in the control wells.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used on the DNA probe.

-

-

Data Analysis:

-

The increase in fluorescence polarization in the presence of Olaparib is directly proportional to its PARP trapping activity.

-

Plot the fluorescence polarization values against the logarithm of the Olaparib concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Cellular PARP Trapping Assay by Chromatin Fractionation and Western Blot

This cell-based assay directly measures the amount of PARP1 that is trapped on the chromatin in cells treated with Olaparib.

Experimental Workflow:

Caption: Workflow for the Cellular PARP Trapping Assay.

Detailed Methodology:

Materials:

-

Cancer cell line of interest (e.g., HeLa, DU145)

-

Cell culture medium and supplements

-

Olaparib

-

Subcellular Protein Fractionation Kit or buffers for preparing cytoplasmic, nuclear, and chromatin fractions

-

Protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PARP1, anti-Histone H3 (chromatin loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Olaparib or a vehicle control (e.g., DMSO) for the desired time (e.g., 4 hours).

-

-

Cell Fractionation:

-

Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol of a commercial kit or using established laboratory protocols to separate the cytoplasmic, nuclear soluble, and chromatin-bound fractions. It is crucial to include inhibitors during the fractionation process to minimize dissociation of the trapped PARP1.

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each fraction and separate them on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against PARP1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To confirm equal loading of the chromatin fraction, probe a separate membrane or strip and re-probe the same membrane with an antibody against a chromatin marker, such as Histone H3.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities for PARP1 in the chromatin-bound fraction relative to the Histone H3 loading control. An increase in the PARP1 signal in the chromatin fraction of Olaparib-treated cells compared to the vehicle control indicates PARP trapping.

-

Conclusion

The provided protocols offer robust methods to quantify the PARP trapping activity of Olaparib. The fluorescence polarization assay is a high-throughput biochemical method ideal for screening and initial characterization of inhibitors. The cellular chromatin fractionation and Western blot assay provides a more physiologically relevant measure of PARP trapping within a cellular context. The selection of the appropriate assay will depend on the specific research question and the desired throughput. Understanding the PARP trapping potency of Olaparib is critical for elucidating its mechanism of action and for the development of novel cancer therapeutics targeting the DNA damage response pathway.

Application Notes for Compound X in Cell Culture Experiments

Introduction

Compound X is a novel small molecule inhibitor with significant potential in preclinical research, particularly in the fields of oncology and immunology.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Compound X in various cell culture experiments. The protocols outlined below are designed to ensure reproducibility and accuracy in determining the compound's biological activity.

Mechanism of Action

Compound X is hypothesized to be an inhibitor of the hypothetical "Kinase Signaling Pathway," a critical pathway often dysregulated in various diseases. By blocking the phosphorylation of downstream targets, Compound X can induce cell cycle arrest and apoptosis in susceptible cell lines. The precise mechanism involves the direct binding of Compound X to the ATP-binding pocket of "Kinase A," preventing the transfer of phosphate to its substrate, "Protein B."

Applications in Cell Culture

The use of cell culture is a fundamental tool in cellular and molecular biology, providing robust model systems to study the effects of compounds like Compound X.[2][3] Key applications for Compound X in a laboratory setting include:

-

Cytotoxicity Screening: Determining the concentration range at which Compound X induces cell death, a crucial step in drug discovery.[4][5]

-

Cell Proliferation Assays: Evaluating the inhibitory effect of Compound X on cancer cell growth and division.[4]

-

Mechanism of Action Studies: Elucidating the specific cellular pathways affected by Compound X through techniques like Western blotting.[6]

-

Apoptosis Assays: Quantifying the induction of programmed cell death in response to treatment with Compound X.[7]

Data Presentation

Quantitative data from initial characterization and recommended starting concentrations for various assays are summarized below for easy reference.

Table 1: Compound X Properties and Solubility

| Property | Value | Notes |

|---|---|---|

| Appearance | White to off-white solid powder | Visually inspect upon receipt.[8] |

| Molecular Weight | 500 g/mol | Adjust calculations based on the specific batch.[1] |

| Purity (HPLC) | >99% | Refer to the Certificate of Analysis provided by the supplier.[8] |